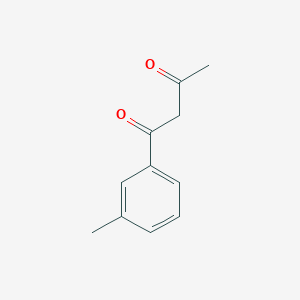

1-(3-Methylphenyl)-1,3-butanedione

Description

Properties

IUPAC Name |

1-(3-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQHQDPAVFKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558203 | |

| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-89-1 | |

| Record name | 1-(3-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Alkylation

In a representative protocol, 1-phenyl-1,3-butanedione undergoes alkylation using sodium hydride (NaH) as a base and allyl bromide as the alkylating agent:

-

Reaction Setup : 1-Phenyl-1,3-butanedione (30 mmol) is dissolved in anhydrous DMF under nitrogen.

-

Base Activation : NaH (1.2 equiv) is added at 0°C, stirring for 30 minutes to deprotonate the enol.

-

Alkylation : Allyl bromide (1.2 equiv) is added dropwise, with subsequent stirring at room temperature for 12–24 hours.

-

Workup : The mixture is quenched with water, extracted with dichloromethane (DCM), dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography (hexane/EtOAc gradient) yields the alkylated product in 80% isolated yield.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Temperature | 0°C (initial), room temperature (post-addition) |

| Solvent | DMF |

| Base | Sodium hydride (1.2 equiv) |

| Alkylating Agent | Allyl bromide (1.2 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 80% |

Mechanistic Insight : The enolate intermediate attacks the electrophilic alkylating agent, forming a new carbon-carbon bond. Steric and electronic factors influence regioselectivity, favoring substitution at the less hindered α-position.

Oxidation of 3-Methylacetophenone Derivatives

Oxidation of substituted acetophenones could yield 1-(3-Methylphenyl)-1,3-butanedione, though direct evidence is limited. Potential oxidants include:

-

Chromium-based reagents (e.g., CrO₃/H₂SO₄)

-

Manganese dioxide (MnO₂)

Proposed Oxidation Mechanism

-

α-Hydroxylation : Initial oxidation generates a geminal diol.

-

Dehydration : Loss of water forms the diketone.

Limitations : Over-oxidation to carboxylic acids and poor regioselectivity may reduce practicality.

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Catalytic Systems

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could facilitate alkylation in biphasic systems.

Green Chemistry Approaches

-

Microwave irradiation : Reduces reaction time and energy input.

-

Biocatalysis : Enzymatic oxidation or alkylation for sustainable synthesis.

Chemical Reactions Analysis

1-(3-Methylphenyl)-1,3-butanedione undergoes various types of chemical reactions:

Oxidation: The compound can be further oxidized to produce benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Lewis acids like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)

Major Products Formed:

Oxidation: Benzoic acid derivatives

Reduction: Diols

Substitution: Substituted benzene derivatives

Scientific Research Applications

1-(3-Methylphenyl)-1,3-butanedione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.

Industry: It is employed in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-1,3-butanedione exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of 1-(3-methylphenyl)-1,3-butanedione, highlighting substituent effects on synthesis, physicochemical properties, and applications:

Key Observations :

Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., fluoro, hydroxy) reduce yields (e.g., 47% for 5-fluoro-2-hydroxy derivative) due to increased steric hindrance or side reactions during enolate formation . Bulky substituents (e.g., triethoxysilyl) may complicate purification, though they enable hybrid material applications .

Physicochemical Properties: Hydroxy and methoxy groups stabilize the enol tautomer, as seen in NMR signals at δ ~16 ppm . Fluorinated analogs (e.g., 4,4,4-trifluoro) enhance thermal stability and electronic properties for sol-gel matrices .

Applications :

Biological Activity

1-(3-Methylphenyl)-1,3-butanedione, also known as mesityl oxide, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- Structure : The compound features a diketone structure with a methylphenyl group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Effects : It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several bacterial strains.

- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

The biological effects of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The diketone structure allows it to donate electrons to free radicals, reducing oxidative damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial metabolism.

- Interaction with Cell Signaling Pathways : The compound can modulate pathways related to cellular stress responses.

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was tested against various concentrations of reactive oxygen species (ROS), showing a dose-dependent scavenging effect.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antimicrobial Activity

Research evaluated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to cytotoxic effects in certain cell lines. Therefore, further research is needed to establish safe dosage ranges for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Methylphenyl)-1,3-butanedione, and how can purity be validated?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where 3-methylacetophenone reacts with an acetylating agent (e.g., acetyl chloride) under basic conditions. Key steps include temperature control (0°C for reagent addition) and purification via column chromatography (10% ethyl acetate in hexane) to achieve >85% yield. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via NMR (e.g., δ 2.20 ppm for methyl groups) and IR spectroscopy (C=O stretch at ~1700 cm) .

| Synthesis Data |

|---|

| Yield: 89% |

| NMR (CDCl): δ 16.18 (enol tautomer), 7.87–7.59 (aromatic protons), 2.20 (CH) |

| Purity: ≥98% (HPLC) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use / NMR to resolve keto-enol tautomerism and confirm substituent positions. For electronic properties, employ UV-Vis spectroscopy (λ ~280 nm for conjugated diketones). IR spectroscopy identifies functional groups (e.g., C=O at 1700 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Methodology : Perform variable-temperature NMR studies (e.g., 25°C to −40°C) to observe tautomeric equilibrium shifts. Computational modeling (DFT at B3LYP/6-31G* level) predicts dominant tautomers. Compare experimental vs. theoretical NMR chemical shifts to validate enol/keto ratios. Use X-ray crystallography for solid-state structure confirmation .

Q. What strategies are recommended for designing experiments to study substituent effects on this compound’s reactivity?

- Methodology : Synthesize analogs with varying substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring). Assess reactivity via kinetic studies (e.g., enolate formation rates using LiHMDS). Correlate Hammett σ values with reaction outcomes. Use multivariate analysis to isolate steric/electronic effects .

Q. How can biological activity screens for this compound derivatives be optimized?

- Methodology : Construct a library of derivatives via combinatorial chemistry. Screen for bioactivity (e.g., enzyme inhibition) using high-throughput assays (IC determination). Prioritize compounds with low cytotoxicity (MTT assay, IC > 50 µM). For SAR analysis, apply molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing discrepancies in synthetic yield data?

- Methodology : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). Apply ANOVA to assess significance (p < 0.05). For reproducibility, perform triplicate runs under controlled conditions and report mean ± standard deviation .

Q. How can researchers validate the environmental stability of this compound in indoor laboratory settings?

- Methodology : Conduct adsorption studies on common lab surfaces (glass, stainless steel) using microspectroscopic imaging (e.g., Raman mapping). Track degradation products via GC-MS under varying humidity/temperature. Compare with OECD 301F guidelines for aqueous stability .

Structure-Activity Relationship (SAR) & Applications

Q. What computational tools are recommended for predicting this compound’s interaction with biological targets?

- Methodology : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model protein-ligand interactions. Validate predictions with SPR (surface plasmon resonance) for binding affinity (K). Pair with mutagenesis studies to identify critical binding residues .

Q. How does the methyl group at the 3-position influence the compound’s chemical reactivity?

- Methodology : Compare reactivity with non-methylated analogs (e.g., 1-phenyl-1,3-butanedione). Use kinetic isotope effects (KIE) to probe steric hindrance. Monitor enolization rates via NMR in DO. The methyl group reduces enol stability by 15–20% due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.